REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]2[N:12]3[CH:13]=[CH:14][C:15]([C:16]([OH:18])=O)=[C:11]3[CH2:10][S:9]2)[CH:3]=1.[NH2:19][C:20]1[CH:21]=[C:22]([CH:31]=[CH:32][CH:33]=1)[C:23]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:24].C>O1CCOCC1.C(O)C.O.C(N(CC)CC)C>[C:23]([C:22]1[CH:21]=[C:20]([NH:19][C:16]([C:15]2[CH:14]=[CH:13][N:12]3[C:11]=2[CH2:10][S:9][CH:8]3[C:4]2[CH:3]=[N:2][CH:7]=[CH:6][CH:5]=2)=[O:18])[CH:33]=[CH:32][CH:31]=1)(=[O:24])[C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(+)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxylic acid
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C1SCC=2N1C=CC2C(=O)O
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
ethanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
mixture
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, at a temperature in the vicinity of 100° C. for 6 hours and 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
STIRRING
|
Details
|
stirred at a temperature in the vicinity of 20° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate (750 cc)
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
WASH
|
Details
|
is washed 3 times with distilled water (800 cc in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with a saturated aqueous sodium bicarbonate solution (600cc in total) and twice with distilled water (600 cc in total) and then dried over anhydrous magnesium sulphate
|
Type
|
ADDITION
|
Details
|
treated with decolourizing charcoal (0.5 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C
|
Type
|
CUSTOM
|
Details
|
Crude product (36 g) is thereby obtained
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered in the heated state
|
Type
|
TEMPERATURE
|
Details
|
The filtrate is cooled at a temperature in the vicinity of 20° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The crystals formed
|
Type
|
CUSTOM
|
Details
|
are separated by filtration
|
Type
|
WASH
|
Details
|
washed 3 times with an ethanol: water (85:15 by volume) mixture (75 cc in total) and 4 times with diethylether (200 cc in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 20° C. in the presence of potassium hydroxide pellets
|
Reaction Time |
30 min |
Name
|
(+)-N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,2H-pyrrolo[1,2-c]thiazole-7-carboxamide
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C(C=CC1)NC(=O)C=1C=CN2C(SCC21)C=2C=NC=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |